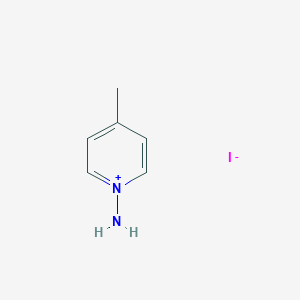

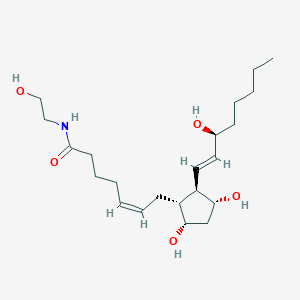

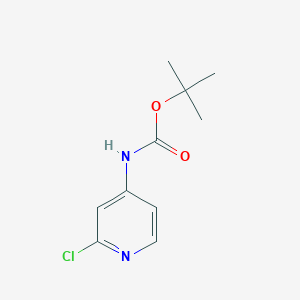

Pyridinium, 1-amino-4-methyl-, iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinium, 1-amino-4-methyl-, iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .

Synthesis Analysis

There are two basic methods for the synthesis of pyridinium ionic liquids: direct synthesis and multistep synthesis . The direct method involves synthesizing ionic liquids by means of acid-base neutralization reaction or quaternization reaction . For example, 1-amino pyridinium iodide was obtained by mixing pyridinium with hydroxylamine-O-sulfonic acid and acidizing with hydroiodate .Molecular Structure Analysis

Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis

Pyridinium, 1-amino-4-methyl-, iodide is sensitive to water, easy to decompose, and cannot exist stably in air . It needs to be treated and applied in a vacuum or inert atmosphere .科学研究应用

Pyridinium Ionic Liquids

Pyridinium salts, including “Pyridinium, 1-amino-4-methyl-, iodide”, are important in the formation of pyridinium ionic liquids . These ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in materials science .

Pyridinium Ylides

Pyridinium salts are also used to form pyridinium ylides . These ylides are useful in organic synthesis, particularly in the formation of carbon-carbon bonds .

Anti-Microbial Agents

Pyridinium salts have demonstrated anti-microbial properties . They can be used in the development of new drugs to combat microbial infections .

Anti-Cancer Agents

Research has shown that pyridinium salts can act as anti-cancer agents . They have potential for use in cancer treatment, particularly in targeted drug delivery systems .

Anti-Malarial Agents

Pyridinium salts have been found to have anti-malarial properties . This makes them valuable in the ongoing fight against malaria .

Anti-Cholinesterase Inhibitors

Pyridinium salts can act as anti-cholinesterase inhibitors . These inhibitors are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

Materials Science

In the field of materials science, pyridinium salts have various applications . They can be used in the creation of new materials with unique properties .

Gene Delivery

Finally, pyridinium salts have been used in biological research related to gene delivery . They can help in the development of more efficient and safer methods for gene therapy .

作用机制

Target of Action

Pyridinium, 1-amino-4-methyl-, iodide, a type of pyridinium salt, has been found to have a wide range of targets due to its structural diversity . These targets include various biological and biochemical systems where it acts as an anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitor .

Mode of Action

The compound interacts with its targets primarily through ionic interactions. The pyridinium cation in the compound can form ionic bonds with anionic sites on target molecules, leading to changes in the target’s function . For example, as an anti-cholinesterase inhibitor, it can bind to the active site of the enzyme cholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and leading to an increase in its concentration .

Biochemical Pathways

The exact biochemical pathways affected by Pyridinium, 1-amino-4-methyl-, iodide can vary depending on the specific target. In general, it can affect pathways related to cell growth and proliferation (in the case of anti-cancer activity), pathogen survival (in the case of anti-microbial activity), and neurotransmission (in the case of anti-cholinesterase activity) .

Pharmacokinetics

Like other pyridinium salts, it is likely to have good water solubility due to its ionic nature . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Pyridinium, 1-amino-4-methyl-, iodide’s action depend on its specific target. For instance, as an anti-cholinesterase inhibitor, it can lead to an increase in acetylcholine levels, affecting nerve signal transmission . As an anti-cancer agent, it may inhibit cell proliferation and induce apoptosis .

Action Environment

The action of Pyridinium, 1-amino-4-methyl-, iodide can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by temperature . Furthermore, its stability and reactivity can be influenced by the presence of water and other substances in its environment .

安全和危害

属性

IUPAC Name |

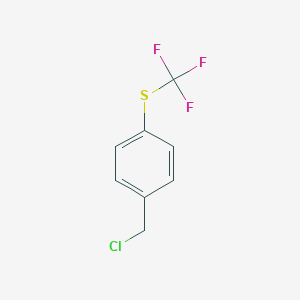

4-methylpyridin-1-ium-1-amine;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKFRTXEBLVHC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453509 |

Source

|

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 1-amino-4-methyl-, iodide | |

CAS RN |

7583-92-8 |

Source

|

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)